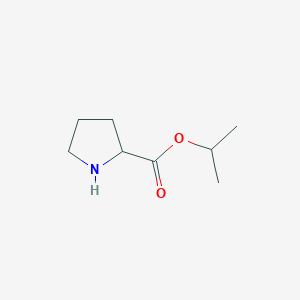

Pyrrolidine-2-carboxylic acid isopropyl ester

Description

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

propan-2-yl pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

NAHHGJMBRWRITI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

A patented method describes the preparation of pyrrolidine-2-carboxylic acid derivatives, including isopropyl esters, by activating the hydroxyl group of a protected pyrrolidine-2-carboxylic acid derivative using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form sodium or lithium alkoxides. These alkoxides then react with alkylating reagents in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to yield the esterified product.

- The process can be done with or without prior removal of protecting groups on the carboxyl group.

- When starting from a chiral single enantiomer, careful control of conditions prevents racemization.

- Direct alkylation may lead to racemization if the chiral center at the 2-position is unprotected.

- Catalytic hydrogenation can be used to obtain the cis isomer of the product with high stereoselectivity when starting from a single enantiomer of a related alkene intermediate.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Base activation | Metallic sodium, sodium hydride, n-BuLi | Forms sodium or lithium alkoxide |

| Alkylation | Alkylating reagent (e.g., isopropyl halide) + phase transfer catalyst | Quaternary ammonium salt or PEG used |

| Protection removal | Acidic or basic conditions | Optional, depending on starting material |

| Catalytic hydrogenation | Pd/C or similar catalyst, H2 atmosphere | Used for stereoselective reduction |

Esterification via Steglich-Type Method

Steglich esterification is a mild and efficient method to prepare esters from carboxylic acids and alcohols using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP). This method is particularly useful for sensitive or sterically hindered substrates.

- DMAP acts as a nucleophilic catalyst, accelerating the formation of the acyl pyridinium intermediate.

- This prevents side reactions such as rearrangement to N-acylurea, which are unreactive.

- The reaction proceeds under mild conditions, preserving stereochemistry.

| Component | Amount/Condition |

|---|---|

| Pyrrolidine-2-carboxylic acid | 1 equiv |

| Isopropanol | Excess or equimolar |

| DCC | 1.1 equiv |

| DMAP | Catalytic (0.1 equiv) |

| Solvent | Dichloromethane or THF |

| Temperature | 0 °C to room temperature |

| Time | Several hours to overnight |

Multi-Step Synthesis from Protected Precursors

More complex synthetic routes involve multi-step transformations starting from protected amino acid derivatives such as methyl-Boc-D-pyroglutamate. These routes include:

- Deprotonation with strong bases like lithium hexamethyldisilazide (LHMDS).

- Alkylation with allyl bromide or other alkyl halides.

- Lactam reduction and subsequent functional group manipulations.

- Ester hydrolysis and re-esterification to introduce the isopropyl ester group.

- Purification through chromatographic techniques.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Alkylation of alkoxide | Strong base (NaH, n-BuLi), alkyl halide, PTC | Direct, scalable, stereoselective possible | Risk of racemization without protection | 70-80 |

| Steglich esterification | DCC, DMAP, isopropanol, mild conditions | Mild, preserves stereochemistry | Requires coupling agents, byproduct removal | 75-85 |

| Multi-step from protected amino acids | LHMDS, allyl bromide, reduction, hydrolysis | Allows functionalization, stereochemical control | Complex, low overall yield, time-consuming | 10-40 (overall) |

Summary and Recommendations

- For straightforward synthesis with moderate stereochemical control, alkylation of the sodium or lithium alkoxide of pyrrolidine-2-carboxylic acid with isopropyl halides is effective.

- For sensitive substrates or when stereochemical integrity is critical, Steglich esterification offers a mild and efficient alternative.

- Multi-step syntheses from protected amino acid derivatives are suitable for complex analog preparation but are less practical for large-scale synthesis due to low overall yields and complexity.

- Catalytic hydrogenation steps can be employed to obtain specific stereoisomers when starting from unsaturated precursors.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl Pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

Propan-2-yl Pyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Propan-2-yl Pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Table 1: Key Properties of Pyrrolidine-2-carboxylic Acid Esters

Notes:

- Molecular weight increases with the size of the ester group, influencing solubility and lipophilicity. Isopropyl esters balance lipophilicity for improved membrane permeability compared to methyl esters .

- Stability : tert-Butyl esters are more resistant to hydrolysis under basic conditions, whereas methyl and isopropyl esters hydrolyze faster in vivo, releasing the active carboxylic acid .

Stability and Reactivity

Biological Activity

Pyrrolidine-2-carboxylic acid isopropyl ester, a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a pyrrolidine ring and an isopropyl ester functional group. This structure influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound involves its interaction with various molecular targets within the body. It can modulate enzyme activity and receptor functions, leading to several physiological effects. The precise pathways depend on the target molecules and the context of use:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can interact with receptors, altering their activity and influencing signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Case Studies

Several studies highlight the biological efficacy of pyrrolidine derivatives:

- Study on Anticancer Activity : In vitro assays revealed that specific pyrrolidine derivatives reduced the viability of A549 cells by up to 63% compared to untreated controls. Notably, a compound with a 3,5-dichloro substitution exhibited enhanced anticancer activity, decreasing cell viability to 21.2% .

- Antimicrobial Screening : A series of pyrrolidine derivatives were screened against multidrug-resistant bacterial strains using broth microdilution techniques. While some compounds showed no significant antibacterial activity (MIC > 128 µg/mL), others demonstrated promising results against specific pathogens .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Pyrrolidine-2-carboxylic acid | Antimicrobial, Anticancer | Enzyme inhibition |

| Proline | Naturally occurring amino acid | Protein synthesis |

| Pyrrolidine-2,5-dione | Potential anticancer properties | Modulation of cellular pathways |

Q & A

Q. What are the standard laboratory synthesis protocols for pyrrolidine-2-carboxylic acid isopropyl ester?

The compound is typically synthesized via multi-step reactions involving reductive amination, acylation, and cyclization. For example:

- Step 1 : Reductive amination of (S)-pyrrolidine-2-carboxylate derivatives using sodium cyanoborohydride in acetic acid/methanol under nitrogen .

- Step 2 : Acylation with chlorocarbonyl-acetic acid methyl ester in tetrahydrofuran (THF) with tripotassium phosphate as a base .

- Step 3 : Cyclization under reflux in acetonitrile with water, followed by purification via silica gel chromatography (hexane/ethyl acetate) . Key parameters include inert atmosphere (N₂), controlled temperature (0°C to 80°C), and solvent selection for intermediate stability.

Q. Which purification techniques are most effective for pyrrolidine-2-carboxylic acid esters?

- Liquid-liquid extraction : Ethyl acetate is commonly used to isolate the product from aqueous layers, followed by brine washes to remove polar impurities .

- Column chromatography : Silica gel with hexane/ethyl acetate gradients achieves high purity, as evidenced by LCMS and HPLC validation (e.g., retention time: 0.81 minutes under SQD-AA05 conditions) .

- Crystallization : Not explicitly described in the evidence, but analogous esters may benefit from recrystallization in acetonitrile or methanol.

Q. How is the structural identity of this compound confirmed post-synthesis?

- LCMS/HPLC : Monitors molecular ion peaks (e.g., m/z 263 [M+H]⁺) and retention times to confirm mass and purity .

- NMR spectroscopy : Expected but not detailed in the evidence; analogous esters (e.g., L-proline methyl ester, CAS 2577-48-2) use ¹H/¹³C NMR for stereochemical verification .

- Chiral analysis : For enantiopure derivatives, chiral HPLC or polarimetry is critical to distinguish (S)- and (R)-configurations .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be mitigated?

- Optimize stoichiometry : Excess reagents (e.g., sodium cyanoborohydride at 4 eq.) improve reductive amination efficiency .

- Temperature control : Stirring at 80°C during cyclization enhances reaction rates but may require shorter durations to avoid decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while THF aids acylation kinetics .

- Byproduct analysis : Use TLC or inline IR spectroscopy to identify side products (e.g., unreacted starting materials or over-acylated derivatives).

Q. What role does stereochemistry play in the biological activity of this compound derivatives?

- Enantioselectivity : The (S)-configuration in related compounds (e.g., L-proline methyl ester) is critical for binding to biological targets, such as dopamine transporters .

- Derivatization : Introducing substituents (e.g., 3-fluoro-benzyl groups) alters steric hindrance and electronic properties, impacting receptor affinity .

- Structure-activity relationships (SAR) : Analogous pyrrolidine carboxamides show that substituent positioning affects metabolic stability and potency .

Q. How can contradictions in spectral data for this compound be resolved?

- Multi-technique validation : Cross-reference LCMS (m/z), HPLC retention times, and NMR data to confirm consistency .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify ambiguous peaks in NMR spectra .

- Computational modeling : Compare experimental IR or NMR shifts with DFT-calculated spectra for structural validation.

Q. What advanced applications exist for this compound in medicinal chemistry?

- Prodrug development : The isopropyl ester group enhances lipophilicity, improving blood-brain barrier penetration for neuropharmacological agents .

- Peptide mimics : The pyrrolidine scaffold serves as a proline analog in peptidomimetics, modulating conformational stability in drug candidates .

- Enzyme inhibition : Derivatives have shown potential as inhibitors of kinases or proteases, though SAR studies are needed to optimize selectivity .

Methodological Considerations

- Stability : Store under nitrogen at –20°C to prevent ester hydrolysis or oxidation .

- Toxicity : Follow protocols for handling cyanoborohydrides (toxic) and chlorinated solvents (carcinogenic) .

- Scale-up challenges : Pilot reflux steps with controlled water addition to avoid exothermic reactions during cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.